molecular formula C8H13BrD4 B1145616 1-Bromo-1,1,2,2-tetradeuteriooctane CAS No. 1219803-37-8

1-Bromo-1,1,2,2-tetradeuteriooctane

Cat. No. B1145616
M. Wt: 197.1492271
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-1,1,2,2-tetradeuteriooctane is a fascinating chemical compound used in scientific research. Its unique isotopic composition makes it valuable for studying reaction mechanisms and exploring isotope effects12.



Synthesis Analysis

The synthesis of 1-Bromo-1,1,2,2-tetradeuteriooctane is not explicitly mentioned in the search results. However, a related compound, α-bromoketones, can be synthesized from secondary alcohols using ammonium bromide3.



Molecular Structure Analysis

The exact molecular structure of 1-Bromo-1,1,2,2-tetradeuteriooctane is not available in the search results. However, similar compounds like 1-Bromo-1,2,2-trifluoroethane have a molecular weight of 180.9274.



Chemical Reactions Analysis

Specific chemical reactions involving 1-Bromo-1,1,2,2-tetradeuteriooctane are not found in the search results. However, E2 elimination reactions, which could potentially involve this compound, are known to depend on the spatial relationship between the proton and leaving group5.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 1-Bromo-1,1,2,2-tetradeuteriooctane are not available in the search results. However, similar compounds like 1-Bromo-1,2,2-trifluoroethane have a molecular weight of 180.9274.


Future Directions

The future directions of 1-Bromo-1,1,2,2-tetradeuteriooctane are not explicitly mentioned in the search results. However, its unique isotopic composition makes it valuable for studying reaction mechanisms and exploring isotope effects12, suggesting potential future research directions in these areas.


properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKOFRJSULQZRM-OSEHSPPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1,1,2,2-tetradeuteriooctane

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